2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide
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Overview
Description
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with amino acids or their derivatives. One common method involves the use of N-Boc-protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, leading to its anticonvulsant effects. The compound’s ability to enhance glutamate uptake by modulating the EAAT2 transporter is one of the key pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure but includes a benzyl group, which enhances its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: This compound is used in click chemistry and has different applications compared to 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to modulate the EAAT2 transporter sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13) |
InChI Key |
XTJSHDJBMKRRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(C(=O)N)N |
Origin of Product |
United States |
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